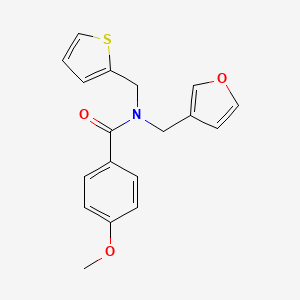

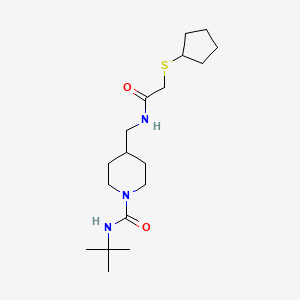

N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide” is a complex organic molecule that contains several interesting functional groups. It includes a furan ring, a thiophene ring, a benzamide group, and a methoxy group . These groups are often found in biologically active compounds, so this molecule could potentially have interesting biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and thiophene rings, both of which are five-membered heterocyclic rings, one containing an oxygen atom and the other a sulfur atom. The benzamide group would provide additional structural complexity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the furan, thiophene, and benzamide groups. For example, the heteroatoms in the furan and thiophene rings could engage in hydrogen bonding, influencing the compound’s solubility properties .Scientific Research Applications

Antiplasmodial Activity

Research has shown that certain acyl derivatives, including compounds structurally related to N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide, exhibit significant antiplasmodial activities. These activities are crucial for the development of new treatments against malaria, a disease caused by Plasmodium parasites. For instance, a study highlighted the preparation and testing of new derivatives for their activities against blood stages of two strains of Plasmodium falciparum. The study found that the activity of these compounds strongly depended on the nature of the acyl moiety, with benzamides showing promising activity (Hermann et al., 2021).

Organic Synthesis and Catalysis

Another area of application involves the synthesis of heterocyclic compounds, where furan and thiophene derivatives play critical roles. One study demonstrated the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives in good yields. This methodology is noted for its high selectivity and efficiency, which are essential for the development of novel pharmaceuticals and materials (Reddy et al., 2012).

Anticancer and Antiangiogenic Activities

Compounds structurally related to this compound have also been evaluated for their anticancer and antiangiogenic activities. For example, novel 3-arylaminobenzofuran derivatives have been synthesized and assessed in vitro and in vivo for their antiproliferative activity against cancer cells. These studies underscore the potential of such compounds in cancer therapy, highlighting their ability to inhibit cancer cell growth and disrupt vascular networks within tumors (Romagnoli et al., 2015).

Material Science Applications

In the field of material science, furan and thiophene derivatives are employed in the development of functional materials. A study on novel type additives for cathode materials in batteries revealed that compounds like this compound could improve the cathode cycleability performance. This research is pivotal for advancing battery technology and enhancing the performance of energy storage devices (Abe et al., 2006).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c1-21-16-6-4-15(5-7-16)18(20)19(11-14-8-9-22-13-14)12-17-3-2-10-23-17/h2-10,13H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARANZZFDZFZACS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-isopropylbenzyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2432604.png)

![1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2432609.png)

![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetohydrazido]-4-oxobutanoic acid](/img/structure/B2432610.png)

![2-nitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2432614.png)

![2-chloro-N-[2-[(2-cyanophenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B2432615.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2432618.png)

![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2432620.png)

![(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432625.png)

![N-(4-acetylphenyl)-2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2432627.png)